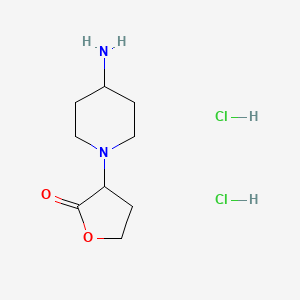

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride

Overview

Description

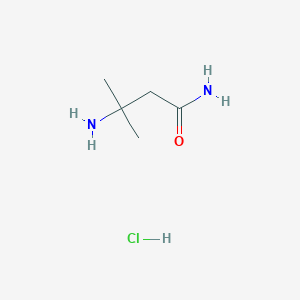

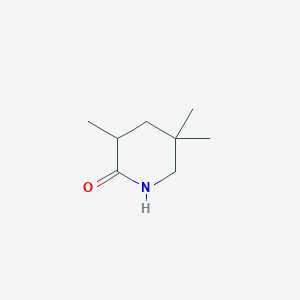

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride is a chemical compound with the CAS Number: 1423024-76-3 . It has a molecular weight of 257.16 and its IUPAC name is 3-(4-amino-1-piperidinyl)dihydro-2(3H)-furanone dihydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride is 1S/C9H16N2O2.2ClH/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12;;/h7-8H,1-6,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The physical form of 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride is a powder . It is stored at room temperature . The compound has a molecular weight of 257.16 .Scientific Research Applications

Synthesis and Technology

A study on the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate through chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride has been reported, with an overall yield of 43.1% (Jiang Jie-yin, 2015).

Synthetic Applications in Drug Design

A general method for synthesizing 3-aminopiperidines from 4-piperidones, showing potential as substance P antagonists, has been described, highlighting its application in the development of pharmaceutical drugs (A. Diez et al., 1995).

Enantioenriched 3-Aminopiperidine Derivatives

An efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been developed. This method is an atom-economical route to valuable 3-aminopiperidine moieties, indicating its significance in natural product synthesis and pharmaceutical drug development (Titouan Royal et al., 2016).

Drug Metabolism Insights

The metabolism of 4-aminopiperidine drugs by cytochrome P450s, with CYP3A4 as a major isoform, has been studied to provide molecular and quantum mechanical insights into drug design. This research offers a theoretical approach to study binding patterns and reactivity calculations, supporting the optimization of drug metabolism (Hao Sun, D. Scott, 2011).

Peptide Synthesis

The potential application of 1-oxo-1-chlorophospholane as a novel reagent for the in situ activation of Nα-protected amino acids in peptide bond forming reactions has been examined, showcasing its relevance in peptide synthesis (Robert Ramage et al., 1984).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize exposure to the compound and actions to be taken in case of exposure .

properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)oxolan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.2ClH/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12;;/h7-8H,1-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKRTSVFPHEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCOC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)

![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)

![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)